molecular formula C17H12ClNO2 B455419 2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B455419
M. Wt: 297.7g/mol
InChI Key: FPKLEYUUKRWSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of a 3-chlorophenyl group and a carboxylic acid group at specific positions on the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.

Scientific Research Applications

2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)quinoline-4-carboxylic acid
  • 8-Methylquinoline-4-carboxylic acid
  • 3-Chlorophenylquinoline

Uniqueness

2-(3-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups. The presence of both the 3-chlorophenyl group and the 8-methyl group on the quinoline ring enhances its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7g/mol

IUPAC Name

2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12ClNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)

InChI Key

FPKLEYUUKRWSND-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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